![molecular formula C15H16N2O5 B015751 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid CAS No. 408537-42-8](/img/structure/B15751.png)
2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic acid can involve palladium-catalyzed reactions. For example, the synthesis of free-NH indole 2-acetamides from ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates using palladium catalysis has been demonstrated, indicating a potential pathway for the synthesis of complex indole derivatives (Cacchi, Fabrizi, & Filisti, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using various spectroscopic techniques. For instance, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using techniques like FT-IR, NMR, and ESI-MS, which are critical in the determination of molecular geometry and the identification of functional groups (Devi & Awasthi, 2022).
Chemical Reactions and Properties
The reactivity and chemical behavior of indole-containing acetamides can be quite diverse. For example, the nucleophilic substitution reaction of N-2-(1-Hydroxyindol-3-yl)ethylindole-3-acetamide has been studied, revealing insights into the chemical properties and potential reactivity pathways of such molecules (Nakai, Goto, Yamada, & Somei, 2003).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be assessed through experimental methods. For instance, the crystalline structure of similar compounds has been determined using X-ray crystallography, providing valuable information on the arrangement of atoms and the molecular conformation (Li, Liang, & Tai, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, can be studied through various chemical reactions and theoretical methods. For example, Density Functional Theory (DFT) calculations can provide insights into molecular geometry, vibrational frequencies, and reactivity descriptors, contributing to a deeper understanding of the compound's chemical properties (Devi & Awasthi, 2022).
Scientific Research Applications
Synthesis Approaches and Derivatives
- Palladium-catalyzed synthesis methods have facilitated the creation of free-NH indole 2-acetamides and derivatives from ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates. These synthetic routes offer access to a variety of indole-based compounds which can be pivotal in medicinal chemistry and material science (Cacchi, Fabrizi, & Filisti, 2009).
- The BF3·Et2O catalyzed intramolecular cyclization of diethyl 2-(dialkoxyphosphorylethynyl)-2-arylaminomalonates has led to the production of novel 3-phosphonylated indoles, showcasing the compound's versatility and potential for generating phosphorus-containing derivatives, which are valuable in the development of pharmaceuticals and agrochemicals (Egorova et al., 2017).
Biological Activities
- Certain derivatives, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, have been explored for their antiallergic properties. The synthesis and modification of these compounds have led to significant findings in the search for novel antiallergic agents, indicating the compound's potential utility in therapeutic applications (Menciu et al., 1999).
Analytical and Characterization Techniques
- Advanced chromatographic and spectroscopic techniques have been employed for the characterization and analysis of indole derivatives, including those related to 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid. These methods are critical for understanding the physicochemical properties of such compounds and their interactions in biological systems (Sánchez, Díaz, & Pareja, 1996).
Novel Synthetic Methods and Applications
- The synthesis of N-2-(1-hydroxyindol-3-yl)ethylindole-3-acetamide and its derivatives demonstrates the compound's role in nucleophilic substitution reactions, highlighting its utility in synthesizing complex indole-based structures. These synthetic pathways can be instrumental in drug discovery and development, especially in the creation of novel therapeutics (Nakai et al., 2003).
properties
IUPAC Name |
2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-9(18)17-15(13(19)20,14(21)22)7-6-10-8-16-12-5-3-2-4-11(10)12/h2-5,8,16H,6-7H2,1H3,(H,17,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAXNURKPQFWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC1=CNC2=CC=CC=C21)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393809 | |
| Record name | 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid | |
CAS RN |
408537-42-8 | |
| Record name | 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



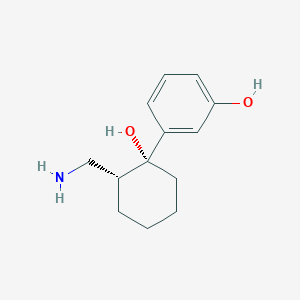
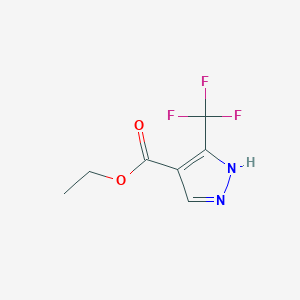
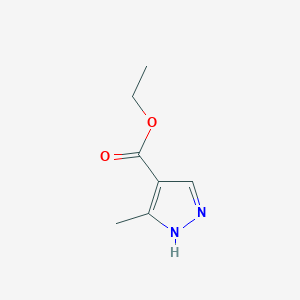
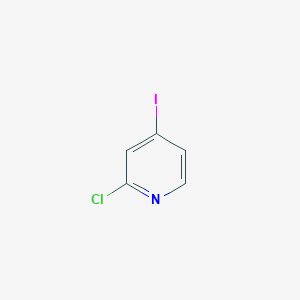
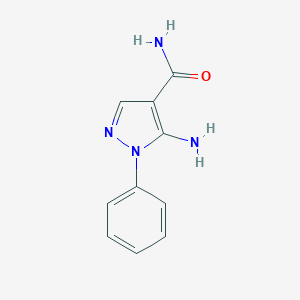
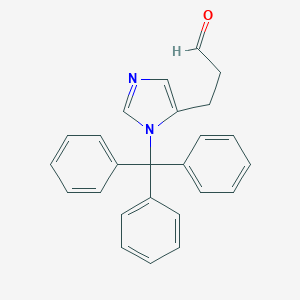
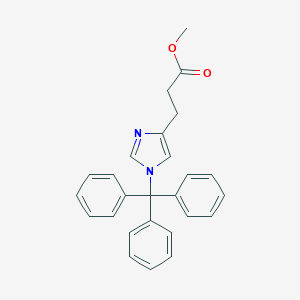
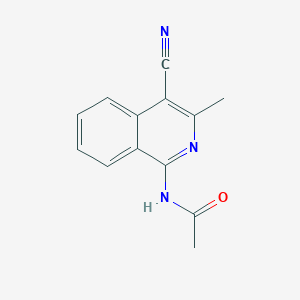
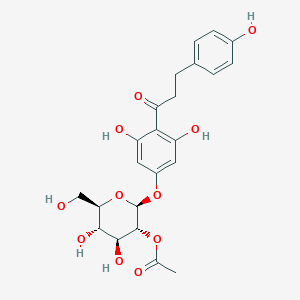
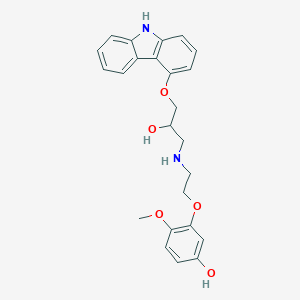


![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)
